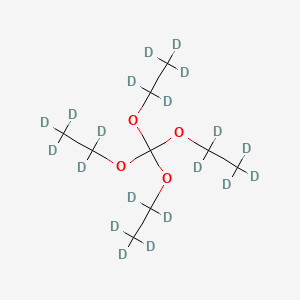
1,1,3,3-Tetraethoxypropane-1,3-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,1,3,3-Tetraethoxypropane-1,3-d2 is a useful research compound. Its molecular formula is C₁₁H₂₂D₂O₄ and its molecular weight is 222.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,1,3,3-Tetraethoxypropane-1,3-d2 (CAS Number: 105479-86-5) is a deuterated organosilicon compound primarily recognized for its role as a precursor in the synthesis of malondialdehyde (MDA) derivatives. MDA is a significant biomarker for oxidative stress and lipid peroxidation. The unique isotopic labeling of this compound allows researchers to trace metabolic pathways and understand the biological implications of oxidative damage in various systems.
- Molecular Formula : C₁₁H₂₂D₂O₄
- Molecular Weight : 222.32 g/mol
- Physical State : Colorless liquid
- Solubility : Soluble in chloroform, ether, and ethyl acetate
- Melting Point : Predicted at 13.65 °C
- Boiling Point : Approximately 220.0 °C at 760 mmHg
Biological Activity Overview
The biological activity of this compound is largely linked to its capacity to generate MDA through lipid peroxidation processes. This compound has not been extensively studied for direct biological effects but serves as a crucial tool in biochemical research.
Key Applications:
-
Lipid Peroxidation Studies :
- As a precursor to MDA, it helps in investigating lipid peroxidation pathways.
- Researchers can label carbon atoms in MDA with deuterium to track their fate during reactions.
-
Oxidative Stress Research :
- MDA is a critical marker for oxidative stress; thus, this compound aids in understanding cellular damage mechanisms.
-
Synthesis of Pharmaceuticals :
- Its unique structure is beneficial in the development of drugs and polymers.
Study on Lipid Peroxidation
A study demonstrated that when this compound was subjected to acidic conditions (0.1 N HCl at 50°C), it generated MDA that could be quantified using high-performance liquid chromatography (HPLC). The concentration of MDA was calculated based on the assumption of complete conversion from Tetraethoxypropane .
Interaction with Biological Molecules
Research has indicated that hydrolysis products of this compound can interact with cellular components leading to oxidative damage. These interactions are crucial for understanding how oxidative stress contributes to various diseases.
Data Table: Summary of Biological Studies Involving this compound
Toxicity and Safety Considerations
While the compound is primarily utilized for its biochemical applications, it may exhibit mild toxicity upon ingestion. Animal studies suggest potential harmful effects which necessitate caution during handling . The safety data indicate that it can cause skin irritation and should be managed according to safety regulations.
Eigenschaften
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-[tris(1,1,2,2,2-pentadeuterioethoxy)methoxy]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLNAJYDRSIKJS-DEHFLJNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(OC([2H])([2H])C([2H])([2H])[2H])(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














